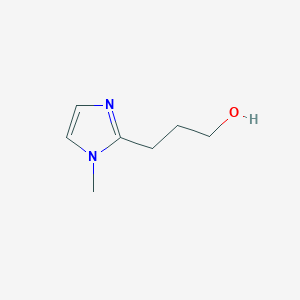

3-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Description

Historical Context and Significance of Imidazole (B134444) Heterocycles in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. nih.govtsijournals.com Initially named glyoxaline, as it was derived from the reaction of glyoxal (B1671930) and ammonia, its discovery opened a new chapter in heterocyclic chemistry. nih.govlongdom.org Despite its initial synthesis in the mid-19th century, various derivatives of imidazole had been discovered as early as the 1840s. nih.govtsijournals.com

The significance of the imidazole nucleus in scientific research is vast, primarily due to its presence in a multitude of biologically essential molecules. numberanalytics.com It forms the core of the amino acid histidine, which plays a critical role in enzymatic catalysis, and is a structural component of purines found in nucleic acids. longdom.orgijprajournal.com The unique structural features of the imidazole ring, such as its planarity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to engage in a variety of chemical interactions. longdom.orgresearchgate.net This versatility makes imidazole and its derivatives fundamental scaffolds in medicinal chemistry, with applications ranging from antifungal and anticancer to anti-inflammatory agents. nih.govresearchgate.netnih.govresearchgate.net The ability of the imidazole ring to bind to various enzymes and receptors has made it a privileged structure in drug discovery and a versatile building block in the synthesis of complex organic molecules. researchgate.netuobasrah.edu.iq

Overview of Propanol (B110389) Derivatives as Versatile Synthons and Structural Motifs

Propanol and its derivatives are fundamental building blocks in organic synthesis, valued for their utility as versatile synthons. google.comtestbook.com Propanol, a three-carbon primary alcohol, can be readily functionalized, making it an important intermediate in the production of a wide array of other chemical compounds. testbook.combyjus.com Propanol derivatives are often sought after as low-molecular-weight, multifunctional compounds that can facilitate new synthetic pathways or be used to construct novel molecular structures. google.comgoogle.com

The synthesis of propanol derivatives can be achieved through various methods. A common industrial preparation involves the hydroformylation of ethylene (B1197577) to produce propionaldehyde, which is then hydrogenated to form 1-propanol. byjus.comwikipedia.org In the laboratory, propanol derivatives can be generated through the reduction of corresponding propanoic acids or by the oxidation of propanols to aldehydes. wikipedia.orgnih.gov The reactivity of the hydroxyl group allows for a range of transformations, such as conversion to alkyl halides or esterification, further enhancing their synthetic utility. wikipedia.org These characteristics establish propanol derivatives as key intermediates and structural motifs in the assembly of more complex molecules for various industrial and research applications. google.comtestbook.com

Structural Features and Unique Hybrid Properties of 3-(1-Methyl-1H-imidazol-2-yl)propan-1-ol

The compound this compound is a hybrid molecule that integrates the distinct chemical features of a substituted imidazole ring and a propanol chain. Its structure consists of a propan-1-ol backbone where the carbon at the 3-position is attached to the carbon at the 2-position of a 1-methyl-1H-imidazole ring.

This unique combination imparts hybrid properties to the molecule. The imidazole moiety provides an aromatic, electron-rich system with a basic nitrogen atom (at position 3) that can act as a hydrogen bond acceptor or a ligand for metal coordination. mdpi.com The methylation at the N-1 position prevents tautomerization and directs substitution, fixing the ring's electronic properties. mdpi.com The propanol tail offers a primary alcohol functional group (-OH), which is a versatile handle for further chemical transformations such as oxidation, esterification, or etherification. wikipedia.org The three-carbon chain provides flexibility and acts as a spacer between the heterocyclic ring and the terminal hydroxyl group. The presence of both a nucleophilic/basic imidazole ring and a modifiable hydroxyl group within the same molecule makes it a bifunctional synthon with potential for constructing complex molecular architectures.

Table 1: Physicochemical Properties of this compound Data sourced from PubChem and predicted values. uni.lu

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Monoisotopic Mass | 140.09496 Da |

| SMILES | CN1C=CN=C1CCCO |

| InChI Key | GYLAKOUCKWSZPG-UHFFFAOYSA-N |

| Predicted XlogP | 0.0 |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 34.9 Ų |

Note: Some properties are computationally predicted and may vary from experimental values.

Scope and Objectives of Research on this compound

Given its bifunctional nature, research on this compound is primarily focused on its application as a building block in organic synthesis. The objective of such research is to leverage its unique structure to create more complex and functionally diverse molecules.

One area of investigation is its use as a precursor for novel ligands in coordination chemistry and catalysis. The imidazole nitrogen can coordinate to metal centers, while the hydroxyl group can be modified to tune the ligand's steric and electronic properties or to anchor the resulting complex to a support.

Another significant research direction is its incorporation into biologically active molecules. The imidazole core is a well-established pharmacophore, and the propanol arm allows for the introduction of various functionalities or linkage to other molecular fragments. researchgate.netnih.gov For instance, related imidazole-thio-propanoic acid derivatives have been synthesized as potential prodrugs. nih.gov Therefore, a key objective for research on this compound would be to explore its reactivity and utility in synthesizing new chemical entities for medicinal chemistry. The compound serves as a versatile starting material, and research aims to fully characterize its synthetic potential for creating novel compounds with tailored properties. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-5,10H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAKOUCKWSZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136609-58-0 | |

| Record name | 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Methyl 1h Imidazol 2 Yl Propan 1 Ol

Strategic Approaches to Imidazole (B134444) Functionalization

The introduction of substituents at the desired positions on the imidazole ring is a key aspect of the synthesis. These strategies include direct alkylation, ring-opening of cyclic molecules, and convergent multi-component reactions.

A primary method for introducing the methyl group at the N-1 position of the imidazole ring is through direct alkylation. This strategy typically involves the reaction of an imidazole precursor with an alkylating agent. The inherent nature of the imidazole ring, where the negative charge in the deprotonated state is shared between both nitrogen atoms, can make selective alkylation challenging, potentially leading to mixtures of regioisomers. reddit.com

Several protocols exist for the N-alkylation of imidazoles. A common method involves reacting the imidazole with an alkyl halide, such as a methyl halide, in the presence of a base like sodium hydroxide (B78521) or a mixture of potassium hydroxide and potassium carbonate. researchgate.netgoogle.com The reaction is often carried out in a solvent like acetonitrile (B52724) or a non-reactive aromatic solvent such as toluene (B28343) at elevated temperatures, typically ranging from 75°C to 115°C. researchgate.netgoogle.com Another patented approach utilizes the reaction of imidazole compounds with carbonic esters in the presence of a strongly alkaline organic tertiary amine catalyst. google.com For introducing the propanol (B110389) side chain, a quaternization reaction using a reagent like 3-bromopropanol on an N-alkylimidazole can be employed. researchgate.net

The construction of the substituted imidazole scaffold can also be achieved through the ring-opening of a suitable cyclic precursor. This approach offers an alternative pathway to building the desired 1,3-bifunctional arrangement of the final product. One such strategy involves the nucleophilic ring-opening of donor-acceptor (D-A) cyclopropanes. researchgate.net Specifically, imidazolone-activated D-A cyclopropanes have been shown to undergo ring-opening reactions in the presence of an alcohol, which can lead to the formation of 1,3-difunctionalized acyclic products. researchgate.net

Another relevant strategy involves the transformation of other heterocyclic systems into imidazoles. For instance, a method has been reported where N-sulfonyl-protected imidazoles are synthesized from the reaction of 1-sulfonyl triazoles with nitriles, catalyzed by rhodium(II). rsc.org This transformation proceeds through the presumed ring-opening of the triazole to form a rhodium iminocarbenoid intermediate, which then cyclizes to yield the imidazole product. rsc.org

Multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules in a single step from three or more starting materials. tcichemicals.comnih.gov These reactions are characterized by high atom economy and step efficiency, as the final product incorporates nearly all atoms from the reactants. tcichemicals.com This approach is valuable in medicinal chemistry for generating libraries of structurally diverse compounds. nih.govrug.nl

In the context of imidazole synthesis, MCRs can be employed to assemble the core heterocyclic scaffold with the desired substituents in a convergent manner. For example, a three-component reaction known as the Groebke-Blackburn-Bienaymé reaction utilizes an aldehyde, an isocyanide, and an aminoazine to produce fused 3-aminoimidazoles. rug.nl Another MCR involves the combination of carbonyls, amines, and isocyanoacetates, which can be tuned to selectively afford various unsaturated imidazolone (B8795221) scaffolds. ed.ac.uk While a specific MCR for 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol is not detailed, the general principles of MCRs provide a powerful strategic basis for the convergent assembly of the imidazole-propanol framework.

Detailed Synthetic Protocols

While various strategies can be envisioned, specific laboratory protocols provide concrete examples of how related structures are synthesized and optimized.

A relevant reaction demonstrating the interaction between an imidazole species and a cyclic carbonate is found in studies focused on the chemical recycling of polymers. rsc.org Trimethylene carbonate (TMC) is a key cyclic precursor that can be involved in reactions to introduce a three-carbon chain. rsc.orgnih.govnih.gov

In a study focused on the depolymerization of bisphenol A-based polycarbonate (BPA-PC) to produce trimethylene carbonate (TMC), imidazole was employed as a catalyst, and 1-methylimidazole (B24206) was used as the solvent. rsc.org This system provides critical insights into the reaction between an imidazole and a carbonate structure. The optimization of this process involved evaluating the effects of temperature and catalyst concentration. rsc.org

Effect of Temperature: The reaction was tested at various temperatures to determine the optimal conditions for conversion. Increasing the temperature was found to accelerate the reaction.

| Temperature (°C) | Conversion after 3h | Byproduct (PTMC) Formation |

| 40 | 71% | Low |

| 50 | 100% | Increased |

| 60 | 100% | Increased |

| 90 | 100% | Increased |

| Data derived from a study on polycarbonate depolymerization, illustrating the temperature-dependent reaction between imidazole and a carbonate source. rsc.org |

Effect of Catalyst Loading: The concentration of the imidazole catalyst was found to be crucial for achieving complete conversion.

| Imidazole Equivalents | Depolymerization Yield after 3h |

| 0.5 | 83% |

| 1.0 | 100% |

| 2.0 | 100% |

| Data derived from a study showing that stoichiometric amounts of imidazole are necessary for complete reaction. rsc.org |

The study concluded that 1-methylimidazole was a key solvent and that stoichiometric amounts of imidazole were required to drive the depolymerization to completion, highlighting a direct and efficient interaction between imidazole species and a carbonate precursor. rsc.org

Synthesis via Imidazole and Trimethylene Carbonate

Mechanistic Considerations of the Reaction Pathway

A plausible and direct synthetic route to this compound commences with the commercially available 1-methyl-1H-imidazole-2-carbaldehyde. The key transformation in this pathway is a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.

The reaction mechanism initiates with the nucleophilic attack of the ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) on the electrophilic carbonyl carbon of 1-methyl-1H-imidazole-2-carbaldehyde. The Grignard reagent, prepared from the reaction of an ethyl halide with magnesium metal, exists as a complex species, and for simplicity, is often represented as R-MgX. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.

The reaction typically proceeds through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic addition of the ethyl group. The initial product of this addition is a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid, such as ammonium (B1175870) chloride, protonates the alkoxide to yield the final product, this compound. It is crucial to perform the Grignard reaction under anhydrous conditions, as any trace of water would protonate and thus quench the Grignard reagent. researchgate.net

Table 1: Key Steps in the Grignard Reaction Pathway

| Step | Description | Reactants | Products |

| 1 | Grignard Reagent Formation | Ethyl halide, Magnesium | Ethylmagnesium halide |

| 2 | Nucleophilic Addition | 1-Methyl-1H-imidazole-2-carbaldehyde, Ethylmagnesium halide | Magnesium alkoxide intermediate |

| 3 | Acidic Workup | Magnesium alkoxide intermediate, Aqueous acid (e.g., NH₄Cl) | This compound |

Alternative Synthetic Routes from Precursor Compounds

Alternative strategies for the synthesis of this compound offer flexibility in starting materials and may be advantageous in specific research or industrial contexts.

Reductive Amination Approaches

Reductive amination provides a versatile method for the synthesis of amines and can be conceptually applied to the synthesis of the target compound's precursors. While not a direct route to the final alcohol, it can be employed to construct the core imidazole structure. For instance, a reductive amination cascade reaction could be envisioned starting from a suitable dicarbonyl compound and methylamine (B109427), followed by cyclization to form the 1-methylimidazole ring. nih.govnih.gov However, a more direct application to a precursor would involve the reductive amination of a keto-aldehyde with methylamine to form an enamine, which could then undergo further transformations.

A more direct, albeit multi-step, approach could involve the synthesis of an amino acid precursor, such as (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, which can be synthesized through methods like the cyclization of amido-nitriles. worktribe.com This amino acid could then potentially be converted to the desired propanol through a series of reduction and functional group transformations.

Modifications of Existing Imidazole-Containing Structures

Modifying readily available imidazole-containing compounds is a common and effective strategy. One such approach involves the N-alkylation of imidazole with a suitable three-carbon synthon. For example, imidazole can be reacted with 3-chloro-1-propanol (B141029) in the presence of a base like potassium carbonate in a solvent such as dioxane to yield 1-(3-hydroxypropyl)imidazole. prepchem.com Subsequent methylation of the imidazole ring would be required to obtain the target compound.

Another viable route starts with a thioimidazole derivative. The synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid has been reported, starting from methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol) and 3-bromopropanoic acid. nih.govresearchgate.net This precursor offers two key handles for transformation: the carboxylic acid and the thioether. The carboxylic acid can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov The thioether can then be removed through a desulfurization reaction. Oxidative desulfurization methods using reagents like sodium nitrite (B80452) in acetic acid have been shown to be effective for converting thioimidazoles to their corresponding imidazoles. researchgate.networktribe.com Electrochemical desulfurization presents another modern and efficient alternative. acs.orgnih.gov

Table 2: Comparison of Alternative Synthetic Routes

| Route | Starting Materials | Key Reactions | Advantages | Disadvantages |

| Reductive Amination | Dicarbonyl compounds, Methylamine | Reductive amination, Cyclization | Versatility in building the imidazole core | Indirect route, potentially multi-step |

| N-Alkylation | Imidazole, 3-Chloro-1-propanol | N-alkylation, Methylation | Utilizes simple starting materials | Requires subsequent methylation |

| Thioimidazole Modification | Methimazole, 3-Bromopropanoic acid | Thioether formation, Reduction, Desulfurization | Builds upon a known synthetic precursor | Multi-step process involving potentially harsh reagents |

Purification and Isolation Techniques for High-Purity Compound Acquisition

The isolation and purification of this compound are critical to obtaining a compound of high purity, suitable for further applications. The choice of technique depends on the nature of the impurities and the scale of the synthesis.

Column Chromatography: This is a widely used technique for the purification of organic compounds. For imidazole-containing compounds, silica (B1680970) gel is a common stationary phase. The selection of the mobile phase (eluent) is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexane (B92381) can be employed. rsc.orgmdpi.com The progress of the separation can be monitored by thin-layer chromatography (TLC).

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. youtube.comyoutube.com The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain either soluble or insoluble at all temperatures. For imidazole-based compounds, solvents such as ethyl acetate, acetone, or mixtures containing alcohols might be suitable. nih.govijsrset.com In some cases, the formation of a salt by treating the imidazole with a strong acid can facilitate crystallization and purification. nih.gov

Table 3: Common Purification Techniques for Imidazole Derivatives

| Technique | Principle | Common Solvents/Reagents | Key Considerations |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel (stationary phase); Dichloromethane/Methanol, Ethyl acetate/Hexane (mobile phase) | Choice of eluent polarity is critical for separation. |

| Crystallization | Differential solubility at varying temperatures | Ethyl acetate, Acetone, Alcohols | Selection of an appropriate solvent is key to obtaining high purity and yield. |

| Salt Formation | Selective precipitation of the desired regioisomeric salt | Strong acids (e.g., tosic acid, HCl) | Useful for separating isomers and purifying compounds that are oils as free bases. |

Advanced Spectroscopic and Spectrometric Investigations for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Multi-dimensional NMR techniques are essential for unambiguously assigning the complex spectral data of a molecule like this compound.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. nih.gov For the propanol (B110389) side chain (–CH₂–CH₂–CH₂–OH), COSY would show correlations between the protons of adjacent methylene (B1212753) groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). researchgate.net It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For instance, the distinct proton signals of the imidazole (B134444) ring and the propanol chain would each correlate to a specific carbon signal, allowing for their definitive assignment. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). hmdb.ca HMBC is crucial for connecting different parts of the molecule. For example, it would show a correlation between the protons of the methylene group adjacent to the imidazole ring and the C2, C4, and C5 carbons of the ring. It would also show correlations between the N-methyl protons and the C2 and C5 carbons of the imidazole ring, confirming the substitution pattern. hmdb.ca

Based on these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved. While specific experimental data for this compound is not publicly available, the expected chemical shifts and correlations can be predicted based on known values for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound (Note: This table is based on predicted values and standard correlation patterns as specific experimental data is not available in published literature.)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Imidazole-C2 | C | - | ~148 | H4, H5, Hα, N-CH₃ |

| Imidazole-C4 | C | ~6.9 | ~127 | C2, C5, H5 |

| Imidazole-C5 | C | ~6.8 | ~121 | C2, C4, N-CH₃ |

| N-CH₃ | C | ~3.6 | ~33 | C2, C5 |

| α-CH₂ | C | ~2.8 | ~29 | Cβ, Cγ, C2 |

| β-CH₂ | C | ~1.9 | ~32 | Cα, Cγ |

| γ-CH₂ | C | ~3.6 | ~62 | Cα, Cβ |

| OH | - | Variable | - | - |

View Interactive Data Table

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic molecular processes that occur on the NMR timescale. For this compound, DNMR could be used to study the conformational flexibility of the propanol side chain. At low temperatures, the rotation around the C-C single bonds might slow down sufficiently to be observed as distinct signals for different conformers. However, due to the flexibility of the alkyl chain, these processes are typically very fast, and distinct conformers are usually not observed at room temperature. Another process that can be studied is proton exchange of the hydroxyl group (–OH) with the solvent or trace amounts of water, which can lead to broadening or disappearance of the OH signal.

Solid-State NMR for Crystalline Form Characterization

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including internuclear distances and the orientation of molecules within a crystal lattice. For this compound, ¹³C and ¹⁵N ssNMR could be used to:

Characterize different crystalline forms (polymorphs), as they would give rise to different chemical shifts due to variations in crystal packing.

Probe intermolecular interactions, such as hydrogen bonding, by observing changes in the chemical shifts of the atoms involved (e.g., C2, C4, C5 of the imidazole ring and carbons of the propanol chain).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify functional groups and probe the bonding within a molecule.

Vibrational Mode Assignments and Functional Group Characterization

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its different functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Absorptions for the alkyl C-H stretches of the propanol chain and the N-methyl group would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the imidazole ring are expected just above 3000 cm⁻¹.

C=N and C=C Stretches: The imidazole ring vibrations, involving C=N and C=C stretching, would give rise to characteristic peaks in the 1450-1600 cm⁻¹ region of both IR and Raman spectra.

C-O Stretch: A strong C-O stretching band for the primary alcohol would be present in the IR spectrum, typically around 1050 cm⁻¹.

Table 2: Predicted ajor Vibrational Bands for this compound (Note: This table is based on characteristic group frequencies as specific experimental data is not available in published literature.)

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy |

| 3200–3600 (broad) | O–H stretch (H-bonded) | IR |

| 3000–3150 | C–H stretch (imidazole ring) | IR, Raman |

| 2850–3000 | C–H stretch (alkyl chain, N-CH₃) | IR, Raman |

| 1450–1600 | C=N, C=C stretch (imidazole ring) | IR, Raman |

| 1050–1075 | C–O stretch (primary alcohol) | IR |

View Interactive Data Table

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence and nature of hydrogen bonding in this compound can be effectively studied using vibrational spectroscopy. The primary hydrogen bond is expected between the hydroxyl group (–OH) of one molecule (donor) and the unmethylated nitrogen atom (N3) of the imidazole ring of a neighboring molecule (acceptor). Evidence for this interaction comes from:

IR Spectroscopy: The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. A broad band in the 3200-3600 cm⁻¹ region, shifted to lower frequency compared to a "free" (non-hydrogen-bonded) OH, is a clear indication of strong intermolecular hydrogen bonding. In some cases, temperature-dependent or concentration-dependent IR studies can further clarify these interactions.

Raman Spectroscopy: While the O-H stretch is often weak in Raman spectra, changes in the vibrational modes of the imidazole ring upon hydrogen bonding can be observed, providing complementary information to the IR data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic structure of molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eg The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are the parts of a molecule responsible for its color. tanta.edu.eg

In the case of this compound, the primary chromophore is the 1-methyl-1H-imidazole ring. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. libretexts.org The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms of the imidazole ring) to a π* antibonding orbital, are typically weaker. libretexts.org

The position and intensity of these absorption bands are influenced by the substitution on the imidazole ring. The presence of the 1-methyl group and the 2-propan-1-ol group can cause shifts in the absorption maxima (λmax) compared to unsubstituted imidazole. These shifts, known as auxochromic effects, can provide valuable information about the electronic environment within the molecule.

Table 1: Typical Electronic Transitions in Imidazole Derivatives

| Transition Type | Description | Wavelength Range (nm) |

|---|---|---|

| σ → σ* | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. | < 200 |

| n → σ* | Excitation of a non-bonding electron to a σ* antibonding orbital. | 180 - 250 |

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 400 |

| n → π* | Excitation of a non-bonding electron to a π* antibonding orbital. | 250 - 600 |

This table provides a general overview of electronic transitions and their typical wavelength ranges. The exact values for this compound would require experimental determination.

Solvatochromic Studies for Environmental Effects on Electronic Structure

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is a direct consequence of the differential solvation of the ground and excited states of the molecule. By studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, one can gain insight into the nature of its electronic transitions and the change in its dipole moment upon excitation.

A positive solvatochromism (a bathochromic or red shift to longer wavelengths) is observed when the excited state is more polar than the ground state, as polar solvents will stabilize the excited state more than the ground state. Conversely, a negative solvatochromism (a hypsochromic or blue shift to shorter wavelengths) occurs when the ground state is more polar than the excited state.

For instance, in protic solvents like methanol (B129727), hydrogen bonding can occur with the nitrogen atoms of the imidazole ring and the hydroxyl group of the propanol side chain. mdpi.com These specific interactions can lead to significant shifts in the absorption maxima compared to aprotic solvents like acetonitrile (B52724). mdpi.com Analyzing these shifts using models like the Lippert-Mataga equation allows for the estimation of the change in dipole moment upon electronic transition, providing a deeper understanding of the electronic redistribution that occurs during excitation. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. kobv.de In HRMS, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). The high resolution allows for the differentiation of ions with very similar nominal masses, enabling the unambiguous determination of their elemental formulas. nih.gov

For this compound, electron ionization (EI) is a common method that leads to the formation of a molecular ion [M]•+. This molecular ion can then undergo a series of fragmentation reactions, providing a characteristic "fingerprint" for the molecule.

Common fragmentation pathways for related structures often involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol, leading to the loss of a radical. For propan-1-ol, a prominent peak at m/z 31 corresponding to [CH₂OH]⁺ is often observed. docbrown.info

Cleavage of the side chain: Fragmentation of the propanol side chain at various points.

Ring fragmentation: Breaking of the imidazole ring, which can lead to a variety of smaller, charged fragments.

Loss of neutral molecules: Elimination of stable neutral molecules such as water (H₂O) from the molecular ion.

The fragmentation pattern can be complex, but by analyzing the accurate masses of the fragment ions, it is possible to propose and confirm specific fragmentation mechanisms. This detailed information is crucial for the structural confirmation of the compound and for distinguishing it from its isomers. nih.govcore.ac.uk

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Neutral Loss |

|---|---|---|

| [M-H₂O]⁺ | Ion resulting from dehydration | H₂O |

| [M-C₃H₇O]⁺ | Imidazole ring fragment | C₃H₇O• |

| [C₄H₇N₂]⁺ | Methylimidazole fragment | C₃H₇O |

| [CH₂OH]⁺ | Fragment from alpha-cleavage | C₆H₁₁N₂• |

This table presents hypothetical fragmentation pathways. The actual observed fragments and their relative abundances would need to be determined experimentally.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

Crystal Packing and Supramolecular Assembly

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a concept known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com

Tautomerism and Conformational Preferences in Solid State

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While this compound itself does not exhibit classical tautomerism due to the methylation of one nitrogen, related imidazole-containing compounds can exist in different tautomeric forms in solution and in the solid state. nih.gov X-ray crystallography can definitively determine which tautomer is present in the crystal. mdpi.com

Conformational preferences refer to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, there is conformational flexibility around the C-C single bonds of the propanol side chain and the bond connecting the side chain to the imidazole ring. The specific conformation adopted in the solid state is the one that allows for the most stable crystal packing, often influenced by the formation of strong intermolecular hydrogen bonds. mdpi.com The torsion angles determined from the crystal structure provide a precise description of the molecule's preferred conformation in the solid state. nih.gov

Chemical Reactivity and Derivatization of 3 1 Methyl 1h Imidazol 2 Yl Propan 1 Ol

Reactions at the Hydroxyl Group

The primary alcohol functionality in the propanol (B110389) side chain is a key site for derivatization. It readily undergoes reactions typical of alcohols, including esterification, etherification, and oxidation, providing a gateway to various functionalized molecules.

The hydroxyl group of 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol can be readily converted into an ester. This transformation is typically achieved by reacting the alcohol with an acyl chloride, acid anhydride, or a carboxylic acid under acidic conditions. youtube.com Research on analogous compounds, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, has demonstrated the successful synthesis of a variety of aromatic and heterocyclic esters. nih.govnih.gov These reactions highlight the feasibility of creating a library of ester derivatives from the parent alcohol. For instance, reaction with various benzoyl chlorides can yield the corresponding benzoate (B1203000) esters. mdpi.com

Etherification, while less commonly documented for this specific molecule in available literature, represents another potential derivatization pathway. Standard methods, such as the Williamson ether synthesis involving deprotonation of the alcohol followed by reaction with an alkyl halide, could be employed to synthesize ether derivatives.

| Reactant | Reagent | Product Name | Reference |

|---|---|---|---|

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | 4-Chlorobenzoyl chloride | 3-(1H-Imidazol-1-yl)-1-phenylpropyl 4-chlorobenzoate | nih.gov |

| 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-ol | 4-Chlorobenzoyl chloride | 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propyl 4-chlorobenzoate | nih.gov |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime | 4-Chlorobenzoyl chloride | (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | mdpi.com |

| This compound | Acetyl chloride | 3-(1-methyl-1H-imidazol-2-yl)propyl acetate (B1210297) | Hypothetical |

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation, using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to produce 3-(1-methyl-1H-imidazol-2-yl)propanal . Further oxidation with stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the formation of 3-(1-methyl-1H-imidazol-2-yl)propanoic acid . bldpharm.com

Studies on the closely related (1-methyl-1H-imidazol-2-yl)methanol derivatives show they can be converted into carbonyl compounds. jst.go.jpconsensus.app This conversion can proceed via the formation of a quaternary salt, which then undergoes transformation to the corresponding carbonyl group. jst.go.jp This suggests a robust methodology for accessing the aldehyde and carboxylic acid derivatives of the target compound.

| Starting Material | Product | Oxidation Level | Typical Reagents |

|---|---|---|---|

| This compound | 3-(1-methyl-1H-imidazol-2-yl)propanal | Aldehyde | PCC, DMP, Swern Oxidation |

| This compound | 3-(1-methyl-1H-imidazol-2-yl)propanoic acid | Carboxylic Acid | KMnO₄, Jones Reagent, NaOCl (TEMPO) |

The hydroxyl group is a convenient handle for functionalization aimed at bioconjugation or the development of molecular probes. nih.gov While direct conjugation via the alcohol is possible, it is often more efficient to first convert the hydroxyl group into a more reactive functional group. For example, it can be transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by nucleophiles present in biomolecules, like thiols (from cysteine) or amines (from lysine).

Alternatively, the alcohol can be functionalized with bioorthogonal handles. For example, it could be converted to an azide (B81097) or an alkyne, allowing for subsequent attachment to biomolecules or probes using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.gov Another strategy involves oxidizing the alcohol to an aldehyde, which can then be used for selective labeling of proteins, for example, by reacting with N-terminal cysteines. nih.gov These strategies open up possibilities for using derivatives of this compound in chemical biology and diagnostics.

Reactivity of the Imidazole (B134444) Ring

The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to various substitution reactions.

The imidazole ring is generally reactive towards electrophilic substitution. globalresearchonline.netresearchgate.net In a 1,2-disubstituted imidazole like the target compound, electrophilic attack is predicted to occur at the C4 or C5 positions of the ring. uobabylon.edu.iq Common electrophilic substitution reactions include nitration (using nitric acid in sulfuric acid), halogenation (e.g., bromination with bromine), and sulfonation. uobabylon.edu.iq

Conversely, nucleophilic aromatic substitution on the imidazole ring is generally unfavorable unless the ring is activated by the presence of strong electron-withdrawing groups, which is not the case for this molecule. globalresearchonline.net

| Reaction | Typical Reagent | Predicted Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 5-Nitro- derivatives | uobabylon.edu.iq |

| Bromination | Br₂ / CHCl₃ | 4-Bromo- and 5-Bromo- derivatives (or di-substituted) | uobabylon.edu.iq |

| Sulfonation | H₂S₂O₇ | Imidazole-4-sulfonic acid and Imidazole-5-sulfonic acid derivatives | uobabylon.edu.iq |

The N1 position of the imidazole ring is already substituted with a methyl group. The second nitrogen atom, at the N3 position, is a pyridine-type nitrogen and possesses a lone pair of electrons in an sp² hybrid orbital, making it nucleophilic. This nitrogen can be readily alkylated by reaction with alkyl halides, such as methyl iodide, to form a quaternary imidazolium (B1220033) salt. youtube.com This process is known as quaternization.

The formation of these quaternary salts is not only a method of derivatization but can also serve as a strategic step in synthesis. For example, studies on related imidazole alcohols have shown that quaternization is a key step in a method to convert the alcohol to a carbonyl group. jst.go.jpconsensus.app

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Quaternization | 1,3-dimethyl-2-(3-hydroxypropyl)-1H-imidazol-3-ium iodide | jst.go.jpconsensus.app |

| This compound | Benzyl Bromide (BnBr) | Quaternization | 1-methyl-3-benzyl-2-(3-hydroxypropyl)-1H-imidazol-3-ium bromide | youtube.com |

C2-Functionalization Strategies

The C2 position of the 1-methylimidazole (B24206) ring is particularly activated and serves as a key site for introducing molecular complexity. While the target molecule already possesses a propyl group at this position, further functionalization of the ring itself, particularly at the less substituted C4 and C5 positions, or derivatization strategies starting from related C2-unsubstituted precursors are of significant synthetic interest. mdpi.comnih.gov Modern synthetic methods provide powerful tools for such modifications.

One notable approach is the metal-free, three-component reaction that functionalizes the C2 position of N-alkylated imidazoles. thieme-connect.com This process operates 'on water' and proceeds through the formation of a stable nucleophilic imidazole carbene (an imidazolium ylide). thieme-connect.com For instance, reacting N-methylimidazole with an electron-deficient acetylene (B1199291) (like methyl propiolate) and an aldehyde generates a C2-functionalized imidazole with a complex side chain. thieme-connect.comresearchgate.net This strategy highlights a pathway to build intricate molecular architectures from simple precursors under environmentally benign conditions.

Palladium-catalyzed C(sp2)–H functionalization represents another sophisticated strategy for modifying the imidazole core. acs.org This method allows for the direct coupling of the imidazole C-H bonds with various partners. For example, intramolecular C-H functionalization reactions have been used to construct fused ring systems, such as indeno[1,2-d]imidazoles and imidazo[1,2-a]indoles, from appropriately substituted imidazole precursors. acs.org These advanced methods provide access to novel heterocyclic scaffolds that are otherwise difficult to synthesize.

Table 1: C2-Functionalization Strategies for Imidazole Scaffolds

| Strategy | Description | Key Intermediates | Typical Reagents | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | A one-pot reaction combining three or more starting materials to form a complex product. | Nucleophilic Carbene (Ylide) | N-alkylimidazole, aldehyde, electron-deficient acetylene | thieme-connect.comresearchgate.net |

Transformations of the Propyl Chain

The 3-hydroxypropyl group attached to the C2 position of the imidazole ring is a versatile functional handle that can be readily modified to alter the molecule's physical and chemical properties.

Standard synthetic organic chemistry techniques can be applied to modify the length of the three-carbon chain.

Chain Elongation: A common strategy for one-carbon elongation involves converting the terminal alcohol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide anion. The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine, effectively extending the chain to a four-carbon unit (e.g., 4-(1-methyl-1H-imidazol-2-yl)butanoic acid or 4-(1-methyl-1H-imidazol-2-yl)butan-1-amine).

Chain Shortening: Chain shortening can be accomplished through oxidative cleavage. The primary alcohol can be oxidized to a carboxylic acid, yielding 3-(1-methyl-1H-imidazol-2-yl)propanoic acid. nih.gov This acid can then undergo further degradation reactions. For instance, conversion to an acyl azide via a Curtius rearrangement would yield an isocyanate intermediate, which can be hydrolyzed to a two-carbon aminoethyl chain.

The length of such alkyl chains can significantly influence molecular properties, including hydrophobicity and steric hindrance, which in turn affects aggregation behavior and diffusion coefficients in solution. researchgate.netacs.orgnih.govresearchgate.net

The propan-1-ol side chain offers the potential for chirality if a substituent is introduced at the C1 or C2 position of the chain. There are two primary approaches to obtaining enantiomerically pure or enriched compounds:

Resolution of Racemates: For derivatives containing a chiral center, such as 3-(methylamino)-1-(2-thienyl)propan-1-ol, a related structure, resolution can be achieved by forming diastereomeric salts with an optically active resolving agent. google.com Common agents include mandelic acid or derivatives of tartaric acid, such as O,O'-dibenzoyltartaric acid. google.com This technique separates the enantiomers based on the different physical properties (e.g., solubility) of the resulting diastereomeric salts. A similar approach could be applied to chiral derivatives of this compound.

Asymmetric Synthesis: A more direct route involves the stereoselective synthesis of the chiral center. For example, the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-1-one, could be subjected to asymmetric reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to produce the (R)- or (S)-enantiomer of the alcohol directly. uni.lu Stereoselective methods are also employed in the synthesis of complex cyclic molecules where control of diastereoselectivity is crucial. organic-chemistry.org

Synthesis of Advanced Derivatives and Analogs

The core structure of this compound serves as a scaffold for generating a wide array of more complex molecules through modification of either the imidazole ring or the propyl side chain.

The imidazole ring can be chemically altered to produce advanced analogs. One such modification involves the synthesis of thioimidazole derivatives. For example, reacting methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol) with 3-bromopropanoic acid leads to the formation of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid. nih.gov This reaction introduces a thioether linkage, significantly altering the electronic properties of the heterocyclic system.

Furthermore, the imidazole ring can be incorporated into larger, fused heterocyclic systems. Palladium-catalyzed intramolecular cyclization reactions can be designed to construct polycyclic skeletons, such as indeno[1,2-d]imidazoles, from precursors containing both an imidazole and a suitably positioned aryl group. acs.org

The terminal alcohol of the propyl chain is a prime site for derivatization.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The latter, 3-(1-methyl-1H-imidazol-2-yl)propanoic acid, has been synthesized as a key intermediate. nih.govamanote.com

Esterification: The alcohol can be readily converted to a variety of esters. Studies on analogous compounds, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, have demonstrated the synthesis of numerous aryl and heterocyclic esters. nih.govnih.gov These reactions typically involve acylating the alcohol with an appropriate acid chloride or anhydride.

Oxime and Oxime Esters: The corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)propan-1-one, can be synthesized and subsequently converted into an oxime. mdpi.com These oximes can be further acylated to produce a series of oxime esters, which have been explored for their biological activities. mdpi.com

Other Modifications: The propyl chain can be modified to include other functional groups. For instance, reaction of N-allylazoles with osmium tetroxide (Wagner reaction) or hydrolysis of substituted dioxolanes can yield 3-(imidazol-1-yl)propane-1,2-diol, introducing a second hydroxyl group onto the chain. researchgate.net

Table 2: Examples of Synthesized Derivatives and Analogs

| Parent Compound | Modification | Resulting Derivative | Reference |

|---|---|---|---|

| Methimazole + 3-Bromopropanoic acid | S-Alkylation | 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | nih.govamanote.com |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | Oximation & Esterification | (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | mdpi.com |

| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol | Esterification | 3-(1H-Imidazol-1-yl)-1-phenylpropyl 4-(trifluoromethyl)benzoate | nih.gov |

Biologically Inspired Scaffolds for Mechanistic Studies

The imidazole moiety is a fundamental component of many biological systems, most notably as the side chain of the amino acid histidine. This prevalence has made imidazole-containing compounds, including derivatives of this compound, attractive building blocks for the creation of biologically inspired scaffolds. These scaffolds are synthetic molecules designed to mimic the structure and function of biological macromolecules, such as metalloenzymes, to investigate their reaction mechanisms in a more controlled and simplified environment.

A significant area of research is the development of synthetic mimics of the active sites of metalloenzymes. Many of these enzymes feature a "2-His-1-carboxylate facial triad (B1167595)," a specific arrangement of two histidine residues and one carboxylate-containing residue (like glutamate (B1630785) or aspartate) that coordinate to a central metal ion. nih.govresearchgate.net This structural motif is crucial for the catalytic activity of these enzymes.

One prominent example of a biologically inspired scaffold is based on derivatives of 3,3-bis(1-methylimidazol-2-yl)propionate (MIm2Pr). nih.gov This ligand is a close structural analog of the user's compound of interest and is designed to replicate the 2-His-1-carboxylate triad. The coordination chemistry of MIm2Pr with zinc(II), a common metal in enzymes, has been studied to understand how such scaffolds can mimic enzymatic behavior. nih.govresearchgate.net

These studies have revealed that the coordination mode of the ligand can vary, leading to different structural arrangements. For instance, a 2:1 ligand-to-metal complex, [Zn(MIm2Pr)2], shows the desired tridentate coordination, mimicking the enzymatic active site. nih.gov In contrast, 1:1 complexes can form polymeric structures with a different, bridging coordination mode. nih.govresearchgate.net

A key finding from these mechanistic studies was the discovery of a unique transformation of pyruvate (B1213749) to oxalate (B1200264) catalyzed by a zinc complex of MIm2Pr, specifically [Zn(MIm2Pr)Cl]. nih.gov This reaction led to the formation of a new oxalato-bridged zinc coordination polymer. This catalytic conversion provides a functional model for enzymatic reactions and allows for detailed investigation of the reaction pathway outside the complex environment of a protein.

Another application of imidazole-based scaffolds is in the study of enzyme inhibition, which provides critical insights into enzyme mechanisms. Imidazole derivatives have been identified as potent competitive inhibitors of human glutaminyl cyclase (QC), a metalloenzyme. nih.gov Mechanistic studies on how these inhibitors bind to the enzyme are crucial for understanding its function and for the development of potential therapeutic agents.

Investigations into the pH dependence of inhibition by various imidazole derivatives, including imidazole, methylimidazole, and benzimidazole, have shown that an unprotonated nitrogen atom is required for binding to the active site of QC. nih.gov This finding suggests a specific interaction with the metal center of the enzyme, providing a clear mechanistic hypothesis for the inhibition. The identification of highly potent inhibitors, such as 1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene, from these studies further underscores the utility of these scaffolds in probing enzyme mechanisms. nih.gov

The table below summarizes the key compounds discussed in the context of biologically inspired scaffolds for mechanistic studies.

| Compound Name | Application | Research Finding |

| 3,3-bis(1-methylimidazol-2-yl)propionate (MIm2Pr) | Metalloenzyme mimic | Forms zinc complexes that mimic the 2-His-1-carboxylate facial triad and catalyze the transformation of pyruvate to oxalate. nih.govresearchgate.net |

| [Zn(MIm2Pr)2] | Metalloenzyme mimic | A 2:1 ligand-to-metal complex exhibiting tridentate coordination, structurally analogous to the active site of some zinc enzymes. nih.gov |

| [Zn(MIm2Pr)Cl] | Metalloenzyme mimic | A 1:1 complex that acts as a catalyst for the conversion of pyruvate to oxalate, providing a functional model for enzymatic catalysis. nih.gov |

| Imidazole | Enzyme inhibitor | Acts as a competitive inhibitor of human glutaminyl cyclase (QC), with binding dependent on an unprotonated nitrogen atom. nih.gov |

| 1,4-bis-(imidazol-1-yl)-methyl-2,5-dimethylbenzene | Enzyme inhibitor | A potent inhibitor of human glutaminyl cyclase, used to probe the enzyme's active site and mechanism. nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol, these studies can predict its behavior in chemical reactions and interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial indicators of a molecule's reactivity. asianpubs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

Computational studies on various imidazole (B134444) derivatives have calculated these values. For example, a study on an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine using DFT with a B3LYP/6-311++G(d,p) basis set determined the HOMO-LUMO energy gap to be 4.4871 eV. irjweb.com Another study on a series of methyl-imidazole derivatives found that the energy gap can be influenced by substituents, with a sulfonic acid-substituted imidazole showing a smaller gap of 3.92 eV, indicating higher reactivity. asianpubs.org

The table below presents HOMO-LUMO energy gaps for several imidazole derivatives, illustrating the range of values that could be expected for structurally similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Imidazole (IM) | -6.313 | -0.680 | 5.633 | researchgate.net |

| 2-Methylimidazole (MIM) | -6.136 | -0.571 | 5.565 | researchgate.net |

| Benzimidazole (BIM) | -5.850 | -0.871 | 4.979 | researchgate.net |

| 4-(4,5- dimethyl-1H-imidazol-1-yl)benzenesulfonic acid (M2) | Not Specified | Not Specified | 3.92 | asianpubs.org |

This data is for related imidazole compounds and not this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. These interactions contribute significantly to molecular stability. In imidazole derivatives, NBO analysis can reveal the charge transfer from lone pairs of nitrogen and oxygen atoms to antibonding orbitals, which stabilizes the system. For instance, in some methyl-imidazole derivatives, NBO calculations have been used to estimate the energy levels of these interactions. asianpubs.org Such analyses for this compound would likely show significant delocalization within the imidazole ring and interactions involving the lone pairs of the nitrogen and oxygen atoms.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are valuable tools for identifying the electrophilic and nucleophilic sites of a molecule. irjweb.com These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (nucleophilic regions, rich in electrons), while blue areas denote positive potential (electrophilic regions, poor in electrons). nih.gov

For imidazole derivatives, MEP maps consistently show that the regions around the nitrogen atoms of the imidazole ring are areas of negative potential, making them susceptible to electrophilic attack. nih.gov The hydroxyl group in this compound would also present a region of negative potential around the oxygen atom, indicating a site for hydrogen bonding and electrophilic interaction. nih.gov Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. oup.com These simulations can provide insights into the conformational landscape of a molecule, revealing its preferred shapes and flexibility in different environments.

For this compound, MD simulations could elucidate the rotational freedom of the propanol (B110389) side chain relative to the imidazole ring. Studies on liquid imidazole have shown the importance of hydrogen bonding and π-stacking in its local structure. rsc.org In an aqueous environment, the hydrophilic propanol side chain of this compound would be expected to interact favorably with water molecules, influencing its conformational preferences. MD simulations of imidazole within polymer composites have also been used to understand molecular motions and interactions, which could be analogous to the interactions of this compound in various matrices. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Excluding Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and an observed property. youtube.com

For imidazole-based compounds, QSAR studies have been developed to predict various properties. nih.gov The descriptors used in these models can be electronic (such as HOMO-LUMO energies and atomic charges), steric, or hydrophobic in nature. For example, a QSAR study on imidazole-based inhibitors identified key structural features that influence their activity. nih.gov In the context of this compound, QSAR models could be developed to predict physicochemical properties like solubility, lipophilicity (logP), or chromatographic retention times based on its structural features. These models are valuable in the early stages of chemical research for screening and prioritizing compounds with desired properties. youtube.com

Development of Ligand-Based Models for Structural Insights

Ligand-based models are computational constructs derived from the structure of a molecule itself to predict its properties and potential interactions. These models are particularly useful when the three-dimensional structure of a biological target is unknown. For this compound, these models focus on elucidating the key structural features that govern its physicochemical profile.

The development of such models begins with the generation of a low-energy 3D conformation of the molecule. This structure highlights the spatial arrangement of its constituent atoms and functional groups—the imidazole ring, the methyl group, and the propanol side chain. Key structural insights derived from these models include the molecule's shape, size, and the distribution of its electronic features. The imidazole ring presents a planar, aromatic system, while the flexible propanol chain can adopt various conformations, influencing how the molecule presents its interaction points, such as the hydroxyl group, to its environment.

Exploration of Descriptors Related to Molecular Interactions

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They are crucial in computational chemistry for developing quantitative structure-property relationship (QSPR) models and for predicting how a molecule will interact with other molecules, including biological targets. The descriptors for this compound provide a detailed profile of its interaction potential.

These descriptors can be categorized into several groups: constitutional (e.g., molecular weight), topological (describing atomic connectivity), and quantum-chemical (related to electronic structure). For instance, the polar surface area (PSA) is a critical descriptor for predicting a molecule's ability to form hydrogen bonds. The calculated descriptors for this compound suggest a moderate degree of polarity and hydrogen bonding capacity, primarily due to the nitrogen atoms in the imidazole ring and the terminal hydroxyl group.

Table 1: Calculated Molecular Descriptors for this compound (Note: These values are computationally predicted and may vary slightly depending on the software and calculation method used.)

| Descriptor Name | Value | Significance |

| Molecular Weight | 154.21 g/mol | The mass of one mole of the compound. |

| Polar Surface Area (PSA) | 41.57 Ų | Indicates potential for hydrogen bonding and polarity. |

| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group can donate a hydrogen atom. |

| Hydrogen Bond Acceptors | 3 | The two imidazole nitrogens and the hydroxyl oxygen can accept hydrogen atoms. |

| logP (Octanol-Water Partition Coefficient) | 0.6 | Predicts the molecule's hydrophobicity. |

| Molar Refractivity | 44.1 cm³ | Relates to the molecule's volume and polarizability. |

| Rotatable Bonds | 4 | Indicates the degree of conformational flexibility. |

In Silico Molecular Docking Studies (Purely Mechanistic, Excluding Non-Clinical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein. These studies are instrumental in understanding the mechanistic basis of protein-ligand interactions at a molecular level, without assessing clinical or therapeutic efficacy.

Protein-Ligand Interaction Mechanism Prediction

In silico docking simulations of this compound with various non-clinical model proteins can predict the specific types of interactions that stabilize the binding complex. When docked into the active site of a hypothetical receptor, the molecule can form a network of non-covalent interactions.

Predictions from these mechanistic studies often highlight the following potential interactions:

Hydrogen Bonding: The terminal hydroxyl group of the propanol chain is a primary site for forming hydrogen bonds with amino acid residues that can act as hydrogen bond acceptors (e.g., Aspartate, Glutamate) or donors (e.g., Serine, Threonine). The nitrogen atoms of the imidazole ring are predicted to act as hydrogen bond acceptors.

Hydrophobic Interactions: The propyl chain and the surface of the imidazole ring can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.

Pi-Stacking: The aromatic imidazole ring can participate in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan within a binding pocket.

These predicted interactions provide a mechanistic hypothesis for how this compound might orient itself within a constrained binding site.

Binding Affinity Prediction for Non-Clinical Targets

Beyond predicting the binding pose, molecular docking algorithms also calculate a scoring function to estimate the binding affinity between the ligand and its target. This score, often expressed in units of energy (e.g., kcal/mol), provides a theoretical prediction of the strength of the interaction for non-clinical targets. A lower (more negative) score generally indicates a more favorable predicted binding affinity.

The predicted binding affinity of this compound would vary depending on the specific topology and amino acid composition of the target's binding site. For a hypothetical enzyme active site that has both polar and nonpolar regions, the compound's ability to form multiple types of interactions (hydrogen bonds and hydrophobic contacts) could result in a favorable binding score. These predictions are purely theoretical and serve to rank-order compounds or understand the contribution of different functional groups to binding in a non-clinical context.

Information regarding the coordination chemistry and ligand properties of the chemical compound “this compound” is not available in the currently accessible scientific literature.

Extensive searches for research detailing the synthesis, spectroscopic analysis, magnetic properties, and solution behavior of metal complexes involving "this compound" did not yield any specific studies or data.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis on the following topics as they pertain to this specific compound:

Coordination Chemistry and Ligand Properties

Solution Behavior and Stability of Complexes

Without primary research articles or database entries on the coordination complexes of "3-(1-methyl-1H-imidazol-2-yl)propan-1-ol," any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published data.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “this compound” specifically for the applications requested in the provided outline.

Extensive searches for the use of this specific compound in the fields of homogeneous catalysis (including asymmetric transfer hydrogenation and C-C coupling reactions), as a precursor for heterogeneous catalysts, or in supramolecular chemistry and self-assembly did not yield relevant research findings. The available literature focuses on structurally similar but distinct imidazole (B134444) derivatives, and extrapolating information from these related compounds would be scientifically inaccurate and would not adhere to the strict requirements of the request.

Therefore, to ensure scientific accuracy and prevent the generation of unsubstantiated information, this article cannot be completed as outlined. Further research and publication on the catalytic and material science applications of “this compound” would be necessary to provide the detailed content required.

Applications in Advanced Chemical Systems and Materials Science

Supramolecular Chemistry and Self-Assembly

Hydrogen-Bonding Networks and Crystal Engineering

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms of the imidazole (B134444) ring) in 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol suggests its capacity to form extensive hydrogen-bonding networks. In the field of crystal engineering, such directional and specific interactions are harnessed to design and assemble molecules into predictable and well-defined crystalline architectures.

While the specific crystal structure of this compound is not extensively detailed in the available literature, insights can be drawn from similar imidazole-containing molecules. For instance, studies on other hydroxyl-functionalized imidazoles demonstrate the formation of intricate hydrogen-bonded chains and sheets. The interplay between the hydroxyl proton and the lone pairs on the imidazole nitrogens can lead to various supramolecular motifs, influencing the packing and ultimately the physical properties of the solid-state material. The flexibility of the propanol (B110389) chain can also allow for different conformational isomers to participate in these networks, adding another layer of complexity and potential for polymorphism.

Host-Guest Interactions

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The imidazole moiety of this compound can potentially act as a guest, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The binding in such systems is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects.

Furthermore, the compound itself could be a component in the design of larger host systems. The imidazole ring can be incorporated into macrocyclic structures, where the nitrogen atoms can act as coordination sites for metal ions or as hydrogen bond acceptors for neutral guests. The propanol arm provides a flexible spacer and a potential site for further functionalization to tailor the binding properties of the host. While specific studies on the host-guest chemistry of this compound are not prominent, the fundamental characteristics of its structure suggest a fertile ground for exploration in this area.

Ionic Liquid Components and Precursors

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. Imidazolium-based cations are among the most common components of ILs.

This compound serves as a valuable precursor for the synthesis of functionalized imidazolium (B1220033) ionic liquids. The quaternization of the N-3 nitrogen atom of the imidazole ring with an alkyl halide, followed by anion exchange, can yield a variety of ionic liquids. The hydroxyl group on the propanol side chain can be retained to produce "task-specific" ionic liquids with hydrophilic properties or can be further modified.

A closely related compound, 3-(1-methyl-3-imidazolio)propanesulfonate, which is a zwitterionic precursor to a Brønsted acid ionic liquid, highlights the utility of the 1-methylimidazole (B24206) core in creating ILs with specific catalytic activities. The synthesis of such zwitterions often involves the reaction of 1-methylimidazole with a suitable alkylating agent containing a sulfonate group. This demonstrates a synthetic pathway that could be adapted for this compound to generate novel ionic liquids.

Table 1: Examples of Imidazolium-Based Ionic Liquid Precursors and Their Potential Applications

| Precursor Compound | Resulting Ionic Liquid Type | Potential Applications |

| 1-Methylimidazole | Simple Alkylimidazolium ILs | Solvents, Electrolytes |

| 3-(1-Methyl-3-imidazolio)propanesulfonate | Brønsted Acidic ILs | Acid Catalysis |

| This compound | Hydroxyl-Functionalized ILs | Solvents for polar molecules, Precursors for further functionalization |

Materials Science Applications

The versatility of this compound extends into the realm of materials science, where it can be utilized in the synthesis of polymers, functional materials, and coordination frameworks.

Polymer and Resin Synthesis

The terminal hydroxyl group of this compound can be leveraged for its incorporation into various polymer backbones. For instance, it can be converted into a methacrylate or acrylate monomer through esterification. This functionalized monomer could then be copolymerized with other monomers, such as methyl methacrylate, to introduce the imidazole functionality into the resulting polymer chain. The presence of the imidazole groups can enhance the thermal stability and modify the surface properties of the polymer.

Another potential route for polymerization is through the aza-Michael addition of the imidazole ring to electron-deficient alkenes like acrylates. This reaction would lead to the formation of a polymer with imidazole moieties pendant to the main chain. Such polymers could find applications as ion-conductive membranes, catalysts, or materials with specific surface adhesion properties.

Functional Materials Development (e.g., NLO materials)

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Imidazole derivatives have been identified as promising candidates for NLO materials due to the potential for large molecular hyperpolarizabilities arising from charge-transfer transitions within the molecule.